molecular formula C18H21Cl2NO B2457532 2-(Tert-butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol CAS No. 321432-93-3

2-(Tert-butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol

Cat. No.: B2457532
CAS No.: 321432-93-3
M. Wt: 338.27
InChI Key: RDBGRPXIQXRPBJ-UHFFFAOYSA-N
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Description

2-(Tert-butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol is a synthetic compound known for its unique chemical structure and properties This compound features a tert-butylamino group and two 4-chlorophenyl groups attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol typically involves the reaction of 4-chlorobenzophenone with tert-butylamine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation reactions often involve reagents like chlorine (Cl₂) or bromine (Br₂).

Major Products

The major products formed from these reactions include various alcohols, ketones, and halogenated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Tert-butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(tert-butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Influencing the expression of genes related to cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2-(dimethylamino)propan-1-one: Known for its psychoactive properties.

    1-(1,3-Benzodioxol-5-yl)-2-(tert-butylamino)propan-1-one: Studied for its potential use in medicinal chemistry.

    1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one: Investigated for its biological activities.

Uniqueness

2-(Tert-butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butylamino group and two 4-chlorophenyl groups make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(tert-butylamino)-1,1-bis(4-chlorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2NO/c1-17(2,3)21-12-18(22,13-4-8-15(19)9-5-13)14-6-10-16(20)11-7-14/h4-11,21-22H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBGRPXIQXRPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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